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In the rapidly evolving field of gene editing, rigorous and accurate validation of CRISPR-Cas9-

mediated edits is paramount for researchers, scientists, and drug development professionals.

The two most prominent methods for this validation are the traditional Sanger sequencing and

the more recent Next-Generation Sequencing (NGS). This guide provides an objective

comparison of these two techniques, supported by experimental data, detailed protocols, and

visual workflows to aid in selecting the most appropriate method for your research needs.

At a Glance: Sanger vs. NGS for CRISPR Validation
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Feature Sanger Sequencing
Next-Generation
Sequencing (NGS)

Principle
Chain-termination sequencing

of a single DNA fragment.

Massively parallel sequencing

of millions of DNA fragments

simultaneously.

Primary Use in CRISPR

Validation

On-target validation in clonal

populations or analysis of

pooled populations with

software like TIDE.

Comprehensive on-target and

off-target analysis, and

quantification of editing

efficiency in pooled

populations.

Sensitivity

Lower sensitivity; can detect

mutations present in ~15-20%

of the population.[1][2][3][4]

High sensitivity; can detect

rare variants present at

frequencies as low as 1% or

even lower.[1][2]

Throughput
Low throughput; sequences

one fragment at a time.[5]

High throughput; sequences

millions of fragments in a

single run.[5]

Cost per Sample
Lower for a small number of

targets.

Higher for a small number of

targets, but more cost-effective

for large-scale analysis.[4][6]

Turnaround Time
Faster for a small number of

samples.

Can be longer due to library

preparation and sequencing

run times, but overall faster for

large numbers of targets.[7]

Data Analysis

Relatively straightforward;

visual inspection of

chromatograms or use of tools

like TIDE/ICE.

Complex; requires

bioinformatics expertise and

specialized software like

CRISPResso2.[5]

Detection of Off-Target Effects
Not suitable for genome-wide

off-target analysis.

The gold standard for

unbiased, genome-wide off-

target identification.[8]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.cd-genomics.com/resource-sanger-sequencing-vs-next-generation-sequencing.html
https://www.genscript.com/gene-news/sanger-sequencing-vs-next-generation-sequencing.html
https://www.integra-biosciences.com/global/en/blog/article/sanger-sequencing-vs-ngs
https://m.youtube.com/watch?v=7AHTXT4Y4rU
https://www.cd-genomics.com/resource-sanger-sequencing-vs-next-generation-sequencing.html
https://www.genscript.com/gene-news/sanger-sequencing-vs-next-generation-sequencing.html
https://m.youtube.com/watch?v=Yj9grPsRbQc
https://m.youtube.com/watch?v=Yj9grPsRbQc
https://m.youtube.com/watch?v=7AHTXT4Y4rU
https://sourcebioscience.com/ngs-v-sanger-sequencing/
https://www.youtube.com/watch?v=Wpww8bb63zU
https://m.youtube.com/watch?v=Yj9grPsRbQc
https://sg.idtdna.com/pages/technology/crispr/crispr-genome-editing/crispr-detection/next-generation-sequencing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13812398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Indel Detection

Can identify insertions and

deletions (indels), but has

limitations with complex

mixtures.

Provides detailed information

on the variety and frequency of

different indels.[9][10]

Experimental Workflows
To better understand the practical application of each method, the following diagrams illustrate

the typical experimental workflows for CRISPR validation using Sanger sequencing and NGS.
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Sanger Sequencing Workflow

CRISPR-edited cell population

Genomic DNA Extraction

PCR Amplification of Target Locus

PCR Product Purification

Sanger Sequencing

Data Analysis (e.g., TIDE, ICE)

Indel Frequency and Profile

Click to download full resolution via product page

Caption: Sanger sequencing workflow for CRISPR validation.
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NGS Workflow for CRISPR Validation

CRISPR-edited cell population

Genomic DNA Extraction

PCR Amplification (On-target & Off-target sites)

Library Preparation (Adapter Ligation)

Next-Generation Sequencing

Bioinformatics Analysis (e.g., CRISPResso2)

On-target efficiency, Indel spectrum, Off-target identification

Click to download full resolution via product page

Caption: NGS workflow for CRISPR validation.
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Sanger Sequencing-Based Validation of CRISPR Edits

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b13812398?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13812398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the steps for validating CRISPR edits using Sanger sequencing followed

by analysis with a tool like Inference of CRISPR Edits (ICE).[11]

1. Genomic DNA Extraction:

Harvest the CRISPR-edited and control (unedited) cells.

Extract genomic DNA using a commercially available kit or a standard phenol-chloroform

extraction protocol.

2. PCR Amplification of the Target Locus:

Design primers flanking the CRISPR target site, typically amplifying a region of 400-800

base pairs.

Perform PCR using a high-fidelity polymerase to amplify the target region from both the

edited and control genomic DNA.

Verify the PCR product size by running a small amount on an agarose gel.

3. PCR Product Purification:

Purify the PCR products to remove primers, dNTPs, and other reaction components. This

can be done using a PCR purification kit or enzymatic cleanup.

4. Sanger Sequencing:

Submit the purified PCR products for Sanger sequencing. Typically, sequencing is performed

with one of the PCR primers.

5. Data Analysis using TIDE or ICE:

Upload the sequencing trace files (.ab1 files) from both the edited and control samples to the

online TIDE (Tracking of Indels by DEcomposition) or ICE (Inference of CRISPR Edits)

analysis tool.[12]

The software will analyze the chromatograms to identify and quantify the frequency of

insertions and deletions (indels) in the edited population.
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NGS-Based On-Target and Off-Target Validation of
CRISPR Edits
This protocol provides a general workflow for using NGS to comprehensively validate CRISPR

edits.

1. Genomic DNA Extraction:

Extract high-quality genomic DNA from the CRISPR-edited and control cell populations.

2. Target Amplification (On-target and Predicted Off-target Sites):

Design primers to amplify the on-target site and a panel of predicted off-target sites. Off-

target prediction can be done using various online tools.

For unbiased off-target analysis, methods like GUIDE-seq or CIRCLE-seq can be employed

prior to this step to identify potential off-target locations.[8]

Amplify these regions using a two-step PCR approach. The first PCR uses target-specific

primers, and the second PCR adds sequencing adapters and barcodes for multiplexing.

3. Library Preparation and Quantification:

Pool the barcoded PCR products to create a sequencing library.

Purify and quantify the library to ensure it meets the requirements for NGS.

4. Next-Generation Sequencing:

Sequence the prepared library on an NGS platform (e.g., Illumina MiSeq or iSeq). The

choice of platform will depend on the required sequencing depth and number of samples.

5. Bioinformatics Analysis:

Demultiplex the sequencing reads based on the barcodes.

Use a specialized software tool like CRISPResso2 to align the reads to the reference

genome and analyze the editing outcomes.
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The analysis will provide detailed information on:

The percentage of reads with indels (editing efficiency) at the on-target site.

The spectrum and frequency of different indel types.

The presence and frequency of editing at the analyzed off-target sites.

In-Depth Comparison
Sensitivity and Quantitative Analysis
Sanger sequencing has a limited ability to detect low-frequency variants. When analyzing a

mixed population of cells, it can typically only detect indels that are present in at least 15-20%

of the alleles.[1][2][3][4] While software tools like TIDE and ICE can deconvolve Sanger

sequencing traces to estimate indel frequencies, their accuracy decreases with lower editing

efficiencies and complex indel patterns.

NGS, with its massively parallel sequencing approach, offers far greater sensitivity. It can

reliably detect and quantify variants that are present at frequencies as low as 1% or even

lower, depending on the sequencing depth.[1][2] This high sensitivity is crucial for accurately

determining editing efficiency and for detecting rare off-target events.

Throughput and Scalability
Sanger sequencing is a low-throughput method, analyzing a single DNA fragment at a time.[5]

This makes it suitable for validating a small number of clonal cell lines or for a quick screen of a

few on-target sites.

NGS is a high-throughput technology that can sequence millions of DNA fragments

simultaneously.[5] This allows for the analysis of hundreds to thousands of target sites (both

on- and off-target) across multiple samples in a single run, making it highly scalable for large-

scale CRISPR screens and comprehensive off-target profiling.

Cost Considerations
For a small number of samples and targets, Sanger sequencing is generally more cost-

effective.[6] The cost per sample for NGS is higher for low-throughput projects. However, as
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the number of targets and samples increases, the cost per target for NGS decreases

significantly, making it more economical for comprehensive analyses.[4]

Off-Target Analysis
One of the major limitations of Sanger sequencing is its inability to perform genome-wide off-

target analysis. It can only be used to check for edits at specific, pre-defined loci.

NGS is the gold standard for assessing off-target effects.[8] Unbiased, whole-genome

sequencing can identify off-target mutations anywhere in the genome. More targeted

approaches, such as GUIDE-seq and CIRCLE-seq followed by NGS, can enrich for and identify

off-target cleavage sites with high sensitivity.[8]

Conclusion: Choosing the Right Tool for the Job
The choice between Sanger sequencing and NGS for CRISPR validation depends on the

specific goals of the experiment.

Sanger sequencing is a valuable tool for:

Rapid and cost-effective screening of on-target editing efficiency in pooled cell populations

using analysis tools like TIDE or ICE.

Confirmation of specific edits in isolated clonal cell lines where a single, clean sequence is

expected.

NGS is the preferred method for:

Comprehensive and quantitative analysis of on-target editing outcomes, providing a detailed

profile of all indel types and their frequencies.

Unbiased, genome-wide identification and quantification of off-target effects, which is critical

for therapeutic applications and ensuring the safety of gene editing.

High-throughput screening of CRISPR libraries.

In many research workflows, a combination of both methods is employed. Sanger sequencing

can be used for initial, rapid screening, while NGS is used for more in-depth validation of lead
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candidates and for comprehensive safety assessment. By understanding the strengths and

limitations of each technique, researchers can design a robust and efficient CRISPR validation

strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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